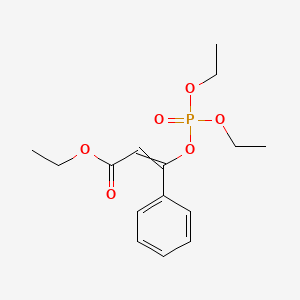
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a diethoxyphosphoryloxy group attached to a phenyl-substituted prop-2-enoate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate typically involves the reaction of ethyl 3-bromo-3-phenylprop-2-enoate with diethyl phosphite under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by the diethoxyphosphoryloxy group. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphoryloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonate esters.
Scientific Research Applications
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound may also participate in signaling pathways by modulating the activity of specific receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate: The E-isomer of the compound with similar chemical properties but different spatial arrangement.
Diethyl phenylphosphonate: Lacks the prop-2-enoate backbone but shares the diethoxyphosphoryloxy group.
Phenylphosphonic acid: A simpler analog with a phosphonic acid group instead of the ester.
Uniqueness
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate is unique due to its Z-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different biological activities and chemical properties compared to its E-isomer and other similar compounds.
Properties
CAS No. |
27238-13-7 |
|---|---|
Molecular Formula |
C15H21O6P |
Molecular Weight |
328.30 g/mol |
IUPAC Name |
ethyl 3-diethoxyphosphoryloxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H21O6P/c1-4-18-15(16)12-14(13-10-8-7-9-11-13)21-22(17,19-5-2)20-6-3/h7-12H,4-6H2,1-3H3 |
InChI Key |
ZSQCNQOWYXWZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)OP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


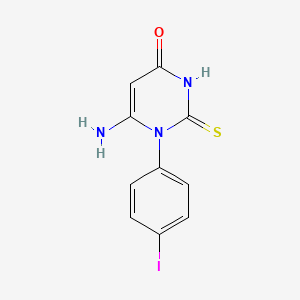
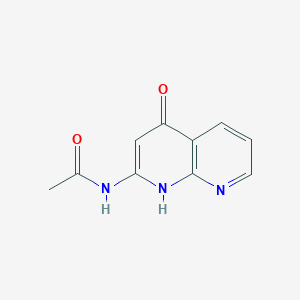
![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)

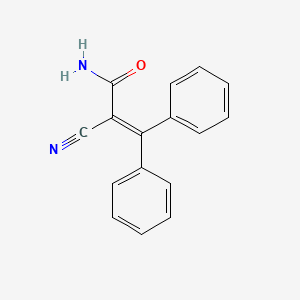
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)

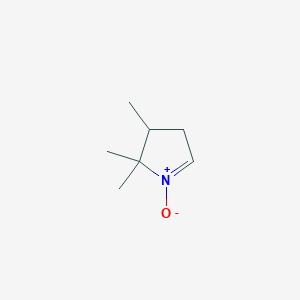
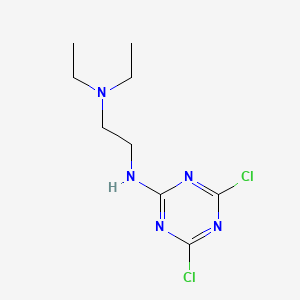

![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
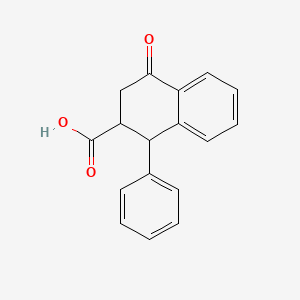
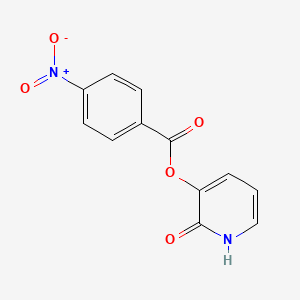
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)
